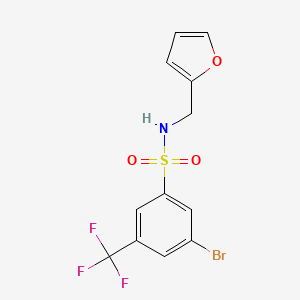

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a bromo group at position 3 and a trifluoromethyl (CF₃) group at position 3. The bromo and CF₃ groups enhance electrophilic reactivity and lipophilicity, respectively, making the compound a candidate for medicinal or agrochemical applications .

Properties

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrF3NO3S/c13-9-4-8(12(14,15)16)5-11(6-9)21(18,19)17-7-10-2-1-3-20-10/h1-6,17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTRAIORACJKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650515 | |

| Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-84-7 | |

| Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

The starting material for the sulfonylation is often 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be prepared from the corresponding aniline derivative through a sequence of reactions including:

- Bromination and trifluoromethylation of the benzene ring.

- Conversion of the sulfonic acid or sulfonate precursor to the sulfonyl chloride using reagents such as thionyl chloride (SOCl₂).

A patent describing the preparation of related 3-bromo-5-trifluoromethylaniline derivatives outlines a detailed process involving acetylation, nitration, deacetylation, deamination, and reduction steps to obtain the aniline precursor, which can then be converted to the sulfonyl chloride.

Preparation of N-(furan-2-ylmethyl)amine

The amine component, N-(furan-2-ylmethyl)amine, is typically synthesized via:

- Conversion of furan-2-carboxylic acid to the corresponding acid chloride using thionyl chloride.

- Formation of the formamide intermediate by reaction with ammonium hydroxide.

- Reduction of the formamide to the amine using lithium aluminum hydride (LiAlH₄).

This sequence is supported by literature describing the synthesis of heteroaromatic amines for sulfonamide formation.

Sulfonylation Reaction to Form the Target Sulfonamide

The key step in the preparation is the sulfonylation of the amine with the benzenesulfonyl chloride derivative:

- The amine (N-(furan-2-ylmethyl)amine) is reacted with 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

- A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated during the reaction.

- The product is isolated by standard workup procedures including extraction, washing, and purification by recrystallization or chromatography.

Yields for such sulfonylation reactions vary but are generally reported in the range of 20% to 60% depending on reaction conditions and purity of starting materials.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The sulfonylation reaction is the critical step, and optimization of solvent, temperature, and base is essential for maximizing yield and purity.

- Purity of the final compound is typically confirmed by chromatographic methods and spectroscopic techniques such as NMR and mass spectrometry.

- The compound exhibits stability at ambient temperature and is stored accordingly.

- Analytical data such as melting point, molecular weight (approx. 384.17 g/mol), and molecular formula (C₁₂H₉BrF₃NO₃S) are consistent across sources.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents.

Oxidation and Reduction: The furan ring and sulfonamide group can participate in redox reactions.

Coupling Reactions: The compound can form bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

The compound 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is a specialized chemical with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by case studies and data tables that highlight its significance in scientific research.

Chemical Properties and Structure

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is characterized by the following structural features:

- Molecular Formula : C12H9BrF3N2O2S

- Molecular Weight : Approximately 393.17 g/mol

- Functional Groups : The compound contains a sulfonamide group, a trifluoromethyl group, and a furan moiety, which contribute to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, research has shown that derivatives of benzenesulfonamides can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of benzenesulfonamide derivatives, including those with trifluoromethyl substitutions. The results demonstrated that these compounds exhibited potent activity against various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial properties, and modifications to their structure can enhance efficacy against resistant strains.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide | Staphylococcus aureus | 32 µg/mL |

| 4-Methyl-N-(furan-2-ylmethyl)-benzenesulfonamide | Escherichia coli | 16 µg/mL |

| N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide | Pseudomonas aeruginosa | 64 µg/mL |

Inhibition of Enzymatic Activity

Another notable application is the inhibition of specific enzymes related to disease processes. The sulfonamide group is known to interact with various enzymes, including carbonic anhydrases and certain proteases.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the inhibitory effects of sulfonamide derivatives on carbonic anhydrase activity. The study found that modifications to the sulfonamide structure could lead to increased potency and selectivity towards different isoforms of the enzyme .

Development of Functional Materials

The unique chemical structure of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide allows it to be used as a building block in the synthesis of advanced materials. Its ability to form stable bonds with other organic compounds makes it suitable for creating polymers with specific properties.

Data Table: Properties of Polymers Synthesized from Sulfonamide Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Sulfonamide-Based Polymer A | 250 | 30 |

| Sulfonamide-Based Polymer B | 230 | 28 |

Coatings and Adhesives

Additionally, compounds like this one can be utilized in coatings and adhesives due to their chemical stability and resistance to environmental factors. This application is particularly relevant in industries requiring durable materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Functional Comparison

| Compound Name | Molecular Weight | Key Substituents | LogP (Estimated) | Notable Applications |

|---|---|---|---|---|

| Target Compound | 402.22 | 3-Br, 5-CF₃, furan-2-ylmethyl | 3.5 | Enzyme inhibition, agrochemical |

| 3-Bromo-N-(2-morpholin-4-yl-ethyl)-5-CF₃ | ~450 | 3-Br, 5-CF₃, morpholine-ethyl | 2.8 | CNS therapeutics |

| Celecoxib | 381.37 | Pyrazole, 4-methylphenyl, CF₃ | 3.0 | Anti-inflammatory |

| Mefluidide | 342.30 | CF₃SO₂, 2,4-dimethylphenyl | 2.5 | Plant stress protection |

Research Findings and Implications

- Synthetic Efficiency : High yields (82–95%) in suggest robust methods for sulfonamide functionalization, applicable to the target compound .

- Biological Relevance : The bromo-CF₃ motif is associated with electrophilic reactivity (e.g., covalent enzyme inhibition), while the furan-2-ylmethyl group may enhance target selectivity via π-π interactions .

- Agrochemical Potential: Analogues like Mefluidide demonstrate that trifluoromethyl sulfonamides can modulate plant stress responses, suggesting similar utility for the target compound .

Biological Activity

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound with potential pharmacological applications. Its structure includes a furan moiety and a trifluoromethyl group, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H9BrF3NO3S

- Molecular Weight : 384.2 g/mol

- CAS Number : 951884-84-7

- Purity : ≥98% .

Pharmacological Activities

The biological activity of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide has been investigated in various studies, highlighting its potential as an effective therapeutic agent.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

2. Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzenesulfonamide have been documented to target specific pathways involved in tumor growth .

The mechanisms through which 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide exerts its effects include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.

- Protein Interaction : Binding studies suggest that this compound interacts with serum albumin, influencing its pharmacokinetics and bioavailability .

Case Studies

A few notable studies provide insights into the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a laboratory setting, 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .

Data Table: Biological Activity Summary

Q & A

Advanced Research Question

- Modifications : Replace bromine with chlorine to reduce steric hindrance or introduce electron-donating groups (e.g., methoxy) at position 5.

- Assays : Test analogs against Candida albicans or Aspergillus fumigatus. Measure MIC values and compare with parent compound.

- Computational SAR : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

What safety protocols are essential when handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with brominated aromatics.

- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HBr during degradation).

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow OSHA guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.